molecular formula C11H18IN3O B2665738 3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide CAS No. 548763-40-2

3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide

Cat. No. B2665738
M. Wt: 335.189
InChI Key: MVVUHXZJDNBTTD-UHFFFAOYSA-M
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Description

3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide, also known as MPP+, is a synthetic compound that has been widely used in scientific research. It is a highly toxic compound that is known to selectively destroy dopaminergic neurons in the brain, making it a useful tool for studying Parkinson's disease.

Scientific Research Applications

Spin-Crossover Iron(II) Complexes

Imidazolium compounds serve as ligands in the synthesis of spin-crossover Iron(II) complexes, which exhibit transitions between high-spin and low-spin states. These properties are utilized in magnetic materials and sensors (Nishi et al., 2010).

Catalysis

Imidazolium iodide derivatives play a crucial role in catalysis, particularly in trinuclear palladium(II) complexes that catalyze selective nitrile-primary amide interconversion and Sonogashira coupling, demonstrating the versatility of imidazolium compounds in synthetic chemistry (Dubey, Gupta, & Singh, 2017).

Solvent Extraction

They are used in the selective extraction and stripping of metals from solutions, showcasing their potential in purification and recycling processes (Eyupoglu & Polat, 2015).

Anticorrosives and Additives

Imidazolium iodide compounds have been researched for their roles as anticorrosives and additives in metal alloy electrodeposition. Their incorporation improves the corrosion resistance and deposition mechanisms of metal alloys, which are crucial for material durability and device longevity (Omar et al., 2020).

Dye-Sensitized Solar Cells (DSSCs)

These compounds are used in dye-sensitized solar cells, either as components of the electrolyte or as hole transport layers, to enhance photovoltaic performance and stability, underscoring the importance of imidazolium iodide compounds in renewable energy technologies (Wang et al., 2013; Yamanaka et al., 2005).

properties

IUPAC Name

(3-methylimidazol-3-ium-1-yl)-(4-methylpiperidin-1-yl)methanone;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N3O.HI/c1-10-3-5-13(6-4-10)11(15)14-8-7-12(2)9-14;/h7-10H,3-6H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVUHXZJDNBTTD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)N2C=C[N+](=C2)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide

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